molecular formula C21H24N4O2S B2396627 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 476450-58-5

4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2396627
CAS No.: 476450-58-5
M. Wt: 396.51
InChI Key: RYHCMQUYQXCYON-UHFFFAOYSA-N
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Description

4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a triazole ring, a methoxybenzamide group, and an isopropylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropylthio Group: This step often involves the use of isopropylthiol and a suitable catalyst to introduce the isopropylthio group onto the triazole ring.

    Attachment of the m-Tolyl Group: This can be done via a Friedel-Crafts alkylation reaction.

    Formation of the Methoxybenzamide Group: This step involves the reaction of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its triazole ring, which is known to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. The triazole ring is a common pharmacophore in many drugs, and the isopropylthio and methoxybenzamide groups can enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylthio group can enhance lipophilicity, improving cell membrane permeability. The methoxybenzamide group can interact with various receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
  • N-(4-methoxyphenyl)-4H-1,2,4-triazole-3-carboxamide
  • N-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of the isopropylthio group, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-methoxy-N-[[4-(3-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14(2)28-21-24-23-19(25(21)17-7-5-6-15(3)12-17)13-22-20(26)16-8-10-18(27-4)11-9-16/h5-12,14H,13H2,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCMQUYQXCYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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